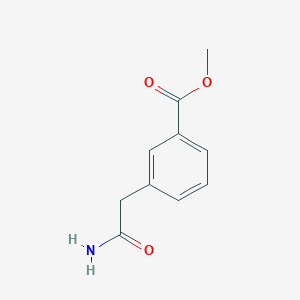
Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes an ethyl ester, a tert-butyl group, and a methoxy group attached to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the condensation of ethyl cyanoacetate with tert-butyl acetoacetate in the presence of a base, followed by cyclization with formamidine acetate to form the pyrimidine ring. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of 2-(tert-butyl)-4-hydroxypyrimidine-5-carboxylate.
Reduction: Formation of ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-methanol.
Substitution: Formation of ethyl 2-(alkyl)-4-methoxypyrimidine-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl tert-butyl ether: Used as an oxygenate gasoline additive.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Known for its biological activities.
tert-Butyl bromoacetate: Used in organic synthesis as a reagent.
Uniqueness
Ethyl 2-(tert-butyl)-4-methoxypyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrimidine ring structure, combined with the ethyl ester, tert-butyl, and methoxy groups, makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
ethyl 2-tert-butyl-4-methoxypyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-6-17-10(15)8-7-13-11(12(2,3)4)14-9(8)16-5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
OPBSVICNALTEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1OC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)


![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)

![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)


![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)

